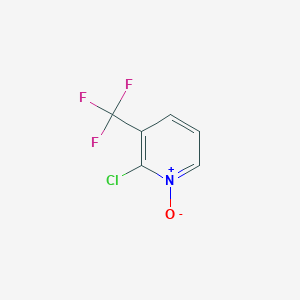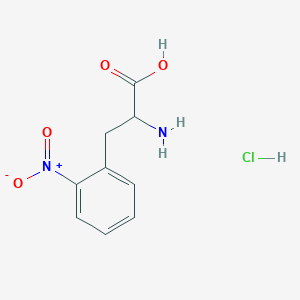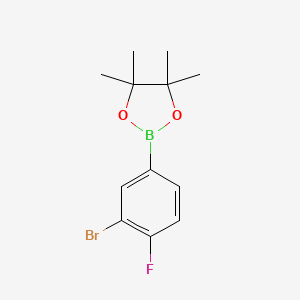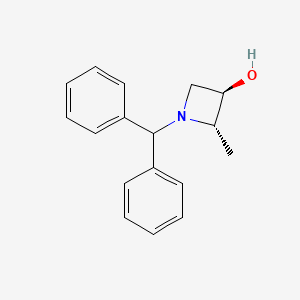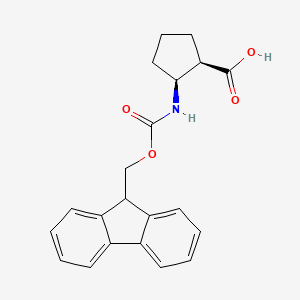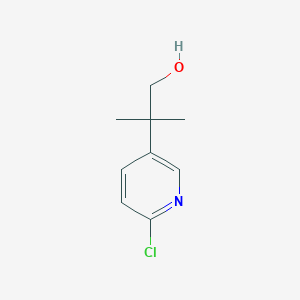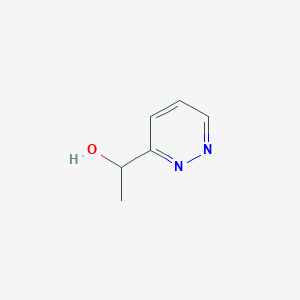
1-(哒嗪-3-基)乙醇
概述
描述
“1-(Pyridazin-3-yl)ethanol” is a chemical compound with the linear formula C6H8N2O . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazinone derivatives, which includes “1-(Pyridazin-3-yl)ethanol”, has been achieved through various methods. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another approach involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of “1-(Pyridazin-3-yl)ethanol” is represented by the InChI code: 1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3 . This indicates that the compound contains a pyridazin-3-yl group attached to an ethanol group.Chemical Reactions Analysis
Pyridazinone derivatives, including “1-(Pyridazin-3-yl)ethanol”, have been found to exhibit a wide range of pharmacological activities. This is due to the easy functionalization of various ring positions of pyridazinones, making them an attractive synthetic building block for designing and synthesis of new drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyridazin-3-yl)ethanol” include a molecular weight of 124.14 . The compound is a powder and is stored at temperatures below -10 degrees Celsius .科学研究应用
水氧化催化剂
涉及 1-(哒嗪-3-基)乙醇衍生物的研究已在水氧化领域显示出潜力。Zong 和 Thummel (2005) 的一项研究探索了一系列 Ru 配合物,使用与哒嗪-3-基相关的桥联配体,证明了它们在析氧中的有效性,表明在水氧化过程中具有潜在应用(Zong 和 Thummel,2005)。
无环核苷酸合成
Choi、Lee 和 Yoon (1991) 探索了使用哒嗪-3-基衍生物合成新型无环核苷酸。这项研究突出了这些化合物的化学多功能性,表明它们在复杂有机分子的合成中具有潜在应用(Choi、Lee 和 Yoon,1991)。
晶体学和药物设计
Ishii 等人 (2002) 研究了 PNU-97018(一种血管紧张素 II 受体拮抗剂)的晶体结构,其特征是含有哒嗪-3-基相关化合物。这项研究提供了对这些化合物的结构方面的见解,这在药物设计和开发中可能是至关重要的(Ishii 等人,2002)。
酯化催化剂
Won 等人 (2007) 研究了使用(6-氧代-6H-哒嗪-1-基)磷酸二乙酯(哒嗪-3-基的衍生物)作为酯化催化剂。这项工作强调了这些化合物在有机合成和工业化学中的潜在用途(Won 等人,2007)。
溶解度测定
曹等人 (2012) 测定了哒嗪-3-胺(与哒嗪-3-基相关的化合物)在各种有机溶剂中的溶解度。此类研究对于了解这些化合物的物理性质至关重要,这在各种工业和制药应用中至关重要(曹等人,2012)。
药学应用
Perrone 等人 (2006) 的研究开发了一种化学酶促途径来合成光学活性 (R)-1-(吡啶-3-基)-2-氨基乙醇,即 β3-肾上腺素能受体激动剂的部分结构。这突出了哒嗪-3-基衍生物的潜在药学应用(Perrone 等人,2006)。
作用机制
Target of Action
1-(Pyridazin-3-yl)ethanol is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Mode of Action
Pyridazinone derivatives have been known to interact with various targets to exert their pharmacological effects . For example, some pyridazinone derivatives have been reported to effectively lower blood pressure by antagonizing the α1-adrenoceptors .
Biochemical Pathways
Pyridazinone derivatives have been known to affect a diverse range of biochemical pathways, leading to their wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been known to exert a wide range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer activities .
安全和危害
属性
IUPAC Name |
1-pyridazin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKAZYZDOBKGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-3-yl)ethanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


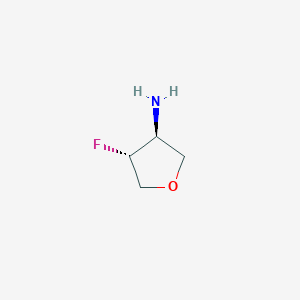

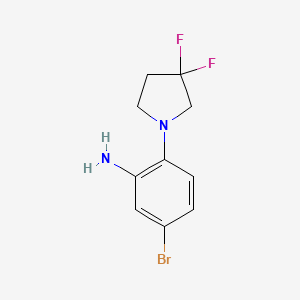
![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)
